molecular formula C22H23N3O5 B2813836 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 923246-18-8

2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2813836
CAS No.: 923246-18-8
M. Wt: 409.442
InChI Key: ZVKXSZBTXUADKI-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound with a molecular formula of C22H23N3O5 and a molecular weight of 409.4 g/mol . It features a pyridazinone core, a privileged scaffold in medicinal chemistry that is associated with a wide range of biological activities . Pyridazinone derivatives have been extensively investigated for their potential therapeutic applications, including as anti-inflammatory , antimicrobial , and anticancer agents . Furthermore, specific pyridazinone-containing compounds have been identified as inhibitors of protein-protein interactions, such as the binding between the methyltransferase PRMT5 and its substrate adaptor proteins, which is a target of interest in oncology . The structure of this compound includes a benzamide group and multiple methoxy substituents, which can influence its physicochemical properties and binding affinity to biological targets. As a research chemical, it serves as a valuable building block or intermediate for synthetic chemists and a probe for pharmacologists exploring the structure-activity relationships of pyridazinone derivatives in various disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-28-16-6-4-15(5-7-16)19-10-11-21(26)25(24-19)13-12-23-22(27)18-9-8-17(29-2)14-20(18)30-3/h4-11,14H,12-13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKXSZBTXUADKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its structure suggests that it may exhibit various biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential clinical implications.

Chemical Structure and Properties

The compound's molecular formula is C22H23N3O5C_{22}H_{23}N_{3}O_{5}, with a molecular weight of 409.4 g/mol. It features a pyridazinone moiety linked to a methoxyphenyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H23N3O5C_{22}H_{23}N_{3}O_{5}
Molecular Weight409.4 g/mol
CAS Number921572-65-8

The biological activity of the compound is hypothesized to arise from its ability to interact with various cellular targets, including DNA and specific enzymes. The presence of methoxy groups may enhance lipophilicity, facilitating cell membrane penetration.

Antitumor Activity

Recent studies have demonstrated that compounds within the same structural family exhibit significant antitumor properties. For instance, derivatives with similar configurations have shown the ability to inhibit cell proliferation in various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) through mechanisms involving DNA binding and enzyme inhibition .

  • In Vitro Studies : In 2D and 3D cell culture assays, certain derivatives demonstrated IC50 values indicating effective cytotoxicity against cancer cells.
  • Mechanism : The proposed mechanism includes intercalation into DNA or binding within the minor groove, disrupting replication and transcription processes .

Case Studies

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on human lung cancer cell lines.
    • Findings : Compounds similar to this compound showed IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) .
    • : The compound's structural features are critical for its antitumor efficacy.
  • Antimicrobial Activity Assessment :
    • Objective : Investigate antimicrobial properties against various pathogens.
    • Method : Broth microdilution testing was employed.
    • Results : Certain derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Research Findings

The compound's biological profile suggests multiple avenues for therapeutic exploration:

  • Anticancer Potential : The ability to inhibit tumor growth through DNA interaction positions this compound as a candidate for further development in oncology.
  • Antimicrobial Properties : Initial findings indicate that it may also serve as an antimicrobial agent, potentially addressing resistant bacterial strains.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound in models of neurodegenerative diseases such as Parkinson's disease. It has been suggested that the compound may inhibit monoamine oxidase B (MAO-B), an enzyme linked to neuroinflammation and neuronal cell death. A study demonstrated that similar compounds with structural analogs displayed IC50 values as low as 0.009 µM against MAO-B, indicating potent inhibition .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial applications. Preliminary investigations have shown that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A recent study investigated the effects of a related compound on motor function in a mouse model of Parkinson's disease induced by MPTP. The treatment group showed improved motor performance compared to controls, correlating with reduced MAO-B activity in the brain .

Case Study 2: Anticancer Efficacy

In vitro studies were conducted using human cancer cell lines treated with derivatives of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Analogues

HDAC-Inhibiting Benzamide Derivatives
  • (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b) Core Structure: Pyridazinone linked to a fluorophenyl-substituted benzamide. Key Differences:
  • Substituents: Fluorophenyl (vs. dimethoxybenzamide) and dimethylaminomethylphenyl (vs. 4-methoxyphenyl) on the pyridazinone.
  • Activity: Potent class I HDAC inhibition (IC₅₀ < 100 nM), antitumor efficacy in xenograft models, and oral bioavailability .
  • Pharmacokinetics : Low hERG inhibition (IC₅₀ = 34.6 μM) and minimal interspecies metabolic variability .
Antipyrine/Pyridazinone Hybrids
  • Compound 6e: 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Core Structure: Pyridazinone fused with antipyrine (pyrazolone) via an acetamide linker. Key Differences:
  • Substituents: Benzylpiperidinyl (vs. methoxyphenyl) on pyridazinone; antipyrine moiety (vs. benzamide).
Sulfonamide-Pyridazinone Derivatives
  • 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Core Structure: Pyridazinone with a sulfonamide group at position 3. Key Differences:
  • Substituents : Benzyloxy (vs. methoxyphenyl) and benzenesulfonamide (vs. benzamide).
  • Activity : Sulfonamide groups often enhance target binding via hydrogen bonding; biological activity uncharacterized in evidence .
Pharmacokinetic Properties
Compound Lipophilicity (Predicted) Metabolic Stability Oral Bioavailability hERG Inhibition
Target Compound High (methoxy groups) Moderate Unknown Unreported
(S)-17b Moderate High Yes Low (IC₅₀ 34.6 μM)
Antipyrine Hybrid 6e Moderate Variable (piperidine) Unreported Unreported

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Coupling of pyridazine precursors under controlled pH (5.5–6.5) and temperature (60–80°C) to form the 6-oxopyridazinone core.
  • Step 2 : Ethylenediamine-mediated alkylation to introduce the ethyl linker.
  • Step 3 : Final benzamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF.
  • Optimization : Reaction yields (65–85%) depend on solvent purity (e.g., dry DCM) and inert atmosphere (N₂/Ar) .

Q. How is structural integrity and purity validated after synthesis?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methoxy group positions at 2,4-benzamide and 4-methoxyphenyl substitution).
  • HPLC : Purity ≥95% using C18 reverse-phase columns (ACN/H₂O gradient).
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected m/z: ~507.2) .

Q. What biological activities are associated with this compound?

  • Reported Activities :

  • Anticancer : IC₅₀ values of 1.5–5 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction.
  • Anti-inflammatory : 40–60% inhibition of TNF-α in LPS-stimulated macrophages at 10 µM.
  • Mechanistic Clues : Pyridazinone and benzamide moieties may interact with kinase targets (e.g., MAPK pathways) .

Advanced Research Questions

Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved?

  • Approach :

  • Pharmacokinetic (PK) Studies : Assess bioavailability (%F) using LC-MS/MS plasma profiling.
  • Metabolic Stability : Liver microsome assays (human/rodent) to identify rapid clearance (e.g., CYP3A4-mediated oxidation).
  • Formulation Optimization : Nanoemulsions or PEGylation to enhance solubility (>0.1 mg/mL required for in vivo dosing) .

Q. What strategies are used to investigate structure-activity relationships (SAR)?

  • Systematic Modifications :

Substituent Position Impact on Activity Reference
Methoxy → EthoxyBenzamide C4Reduced anticancer activity (IC₅₀ ↑ 2x)
Pyridazinone → TriazoleCore scaffoldImproved anti-inflammatory potency (TNF-α inhibition ↑ 25%)
  • Tools : Parallel synthesis and high-throughput screening (HTS) to evaluate >50 analogs .

Q. Which computational methods predict biological targets or binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR, PDB: 1M17).
  • Pharmacophore Mapping : Identify critical H-bond acceptors (pyridazinone carbonyl) and hydrophobic regions (methoxybenzamide) .

Q. How can selectivity over off-target receptors be optimized?

  • Competitive Binding Assays : Screen against panels (e.g., CEREP) to identify off-target hits (e.g., serotonin receptors).
  • Functional Selectivity : Use β-arrestin recruitment assays (e.g., PathHunter®) to distinguish agonist vs. antagonist profiles .

Q. What experimental approaches validate the mechanism of action (MoA)?

  • Target Deconvolution :

  • siRNA Knockdown : Reduce candidate kinase expression (e.g., JNK1) and monitor apoptosis resistance.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization (ΔTm ≥ 2°C) .

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